Physicochemical Properties of 4,4-Difluoro-1,4'-bipiperidine: A Technical Guide
Physicochemical Properties of 4,4-Difluoro-1,4'-bipiperidine: A Technical Guide
Executive Summary
4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) represents a critical scaffold in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the classic 1,4'-bipiperidine moiety. By incorporating a gem-difluoro group at the 4-position of the proximal piperidine ring, this molecule acts as a bioisostere that modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogP). It is widely utilized as an intermediate in the synthesis of CNS-active agents, including Orexin and Dopamine D4 receptor antagonists.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of two piperidine rings linked via a nitrogen-carbon bond.[1] The nomenclature "1,4'-bipiperidine" indicates that the nitrogen (N1) of the first ring is attached to the carbon-4 (C4') of the second ring. The "4,4-difluoro" designation locates the gem-difluoro substitution on the ring containing the tertiary amine linkage.
| Attribute | Detail |
| IUPAC Name | 4,4-Difluoro-1-(piperidin-4-yl)piperidine |
| CAS Number | 686298-08-8 |
| Molecular Formula | C₁₀H₁₈F₂N₂ |
| Molecular Weight | 204.26 g/mol |
| SMILES | FC1(F)CCN(CC1)C2CCNCC2 |
| InChI Key | Uniquely generated based on isomer (typically achiral) |
Structural Logic[2][3][4][6]
-
Proximal Ring (Ring A): A 4,4-difluoropiperidine ring.[2][3][1][4][5] The nitrogen is tertiary, serving as the connection point. The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (
), significantly influencing the basicity of the N1 nitrogen. -
Distal Ring (Ring B): A piperidine ring attached at its C4 position.[1] It contains a secondary amine, which serves as a handle for further derivatization (e.g., amide coupling, reductive amination) in drug discovery campaigns.
Physicochemical Profile
The introduction of fluorine atoms fundamentally alters the physicochemical landscape of the bipiperidine scaffold. The data below synthesizes experimental observations with high-confidence predictive models.
Key Properties Table[4][5][8]
| Property | Value (Approx.) | Context & Significance |
| Boiling Point | 251.2 ± 40.0 °C | Predicted at 760 mmHg.[1] High BP indicates stability but requires high-vacuum distillation for purification.[1] |
| Density | 1.12 ± 0.1 g/cm³ | Higher than non-fluorinated bipiperidine (~0.9 g/cm³) due to the heavy fluorine atoms.[1] |
| pKa (N1 - Tert) | 7.5 – 8.2 | Critical: Significantly lower than non-fluorinated analog (~9.[1]5) due to F-inductive effect.[1] Reduces lysosomal trapping.[1] |
| pKa (N4' - Sec) | 10.8 – 11.0 | Largely unaffected by the distal fluorine atoms; remains highly basic.[1] |
| LogP | 1.1 – 1.5 | Moderately lipophilic.[1] The fluorines increase lipophilicity relative to H, but the lower pKa at N1 improves LogD at physiological pH. |
| PSA | ~15-20 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) permeability.[1] |
The "Fluorine Effect" on Basicity
The strategic placement of the gem-difluoro group is a tool for pKa modulation .[1] In a standard piperidine, the nitrogen lone pair is highly available for protonation. In 4,4-difluoro-1,4'-bipiperidine, the electronegative fluorines pull electron density through the
Impact:
-
Reduced hERG Liability: High basicity is often correlated with hERG channel blockage.[1] Lowering the pKa reduces the percentage of cationic species at physiological pH.[1]
-
Improved Permeability: A lower pKa means a higher fraction of the molecule exists in the neutral form at pH 7.4, facilitating passive diffusion across membranes.[1]
Figure 1: Mechanistic flow illustrating how fluorine substitution modulates physicochemical properties.
Synthesis & Characterization
The synthesis of 4,4-difluoro-1,4'-bipiperidine typically follows a reductive amination pathway, ensuring regioselectivity and high yields.
Protocol: Reductive Amination
Objective: Coupling of 4,4-difluoropiperidine (HCl salt) with N-Boc-4-piperidone.[1]
Reagents:
-
4,4-Difluoropiperidine HCl (1.0 eq)
-
N-Boc-4-piperidone (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Triethylamine (Et3N) (1.0 eq, to neutralize HCl salt)
Step-by-Step Methodology:
-
Free Base Formation: In a reaction vessel, suspend 4,4-difluoropiperidine HCl in DCM. Add Et3N and stir for 15 minutes to generate the free amine in situ.
-
Imine Formation: Add N-Boc-4-piperidone to the mixture. If reaction kinetics are slow, add catalytic acetic acid to activate the ketone. Stir at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise (to control exotherm). Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.[1] Stir until TLC indicates consumption of starting material (~2 hours).[1]
-
Isolation: Concentrate to remove excess acid. Basify with NaOH (1M) to pH >12 and extract with DCM/Isopropanol (3:1) to recover the free base product.[1]
Figure 2: Synthetic workflow for the production of 4,4-Difluoro-1,4'-bipiperidine.
Applications in Medicinal Chemistry
Bioisosterism & Scaffold Hopping
This scaffold is frequently used to replace:
-
4-Phenylpiperidines: To remove the aromatic ring liability or alter metabolic hotspots.[1]
-
Morpholines: To modulate H-bond accepting capability while maintaining solubility.[1]
-
Non-fluorinated Bipiperidines: To block oxidative metabolism at the 4-position (metabolic switching).[1]
Metabolic Stability
The C4 position of piperidine is a common site for Cytochrome P450-mediated oxidation (hydroxylation).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (
Case Studies
-
Orexin Receptor Antagonists: Derivatives of 4,4-difluoropiperidine have been patented as potent Orexin-1 and Orexin-2 antagonists for the treatment of insomnia and sleep disorders.[1]
-
Dopamine D4 Antagonists: Used as a linker in the design of selective D4 ligands, where the fluorinated ring interacts with specific hydrophobic pockets in the receptor while modulating the basicity of the central nitrogen.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for fluorinated secondary amines.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling: Use in a well-ventilated fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO2) over prolonged exposure to air.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]
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ChemSrc (2025). 4,4-Difluoropiperidine CAS#: 21987-29-1 Physicochemical Properties. Retrieved January 29, 2026, from [Link]
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MySkinRecipes (2025). 4,4-Difluoro-1,4'-bipiperidine Product Specifications and Applications. Retrieved January 29, 2026, from [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]
-
Boss, C., et al. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Receptor Antagonists.[1] Google Patents. Retrieved January 29, 2026, from
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- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
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